

## Application Notes and Protocols: Ena-001 for Opioid-Induced Respiratory Depression

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |  |
|----------------------|---------|-----------|--|--|
| Compound Name:       | Ena-001 |           |  |  |
| Cat. No.:            | B607590 | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Ena-001** (formerly GAL-021) is an investigational, first-in-class respiratory stimulant with a novel mechanism of action.[1][2][3] It is being developed by Enalare Therapeutics for the treatment of various forms of respiratory depression, including opioid-induced respiratory depression (OIRD), post-operative respiratory depression, and community drug overdose.[4][5] **Ena-001** acts as an "agnostic" respiratory stimulant, meaning it has the potential to reverse respiratory depression induced by both opioid and non-opioid substances.[4][6][7][8] This document provides a summary of dose-response studies, experimental protocols, and the underlying mechanism of action of **Ena-001**.

### **Mechanism of Action**

**Ena-001** stimulates respiration by acting on the peripheral chemoreceptors located in the carotid bodies.[4][9][10][11] The primary molecular mechanism involves the inhibition of large-conductance calcium-activated potassium (BK) channels (also known as BKCa or Maxi-K channels).[1][9][10] By blocking these channels in the glomus cells of the carotid body, **Ena-001** mimics the physiological response to hypoxia, leading to an increase in afferent signaling to the brainstem.[10] This, in turn, stimulates the respiratory centers to increase minute ventilation, primarily by increasing tidal volume with a modest effect on the respiratory rate.[3] [9] This peripheral mechanism of action is advantageous as it does not interfere with the analgesic or sedative effects of opioids and other central nervous system depressants.[9]



# Signaling Pathway of Ena-001 in Carotid Body Glomus Cells



Click to download full resolution via product page

Caption: Signaling pathway of **Ena-001** in carotid body glomus cells.

## **Dose-Response Data**

Quantitative data from dose-response studies of **Ena-001** are summarized below. These studies have been conducted in healthy volunteers and in the context of drug-induced respiratory depression.

### Table 1: Ena-001 Dose-Response in Healthy Volunteers



| Dose (IV Infusion)             | Key<br>Pharmacodynamic<br>Effects                                          | Adverse Events                                                       | Reference |
|--------------------------------|----------------------------------------------------------------------------|----------------------------------------------------------------------|-----------|
| 0.96 mg/kg/hour for 2<br>hours | Dose-dependent increase in minute ventilation.                             | Generally safe and well-tolerated.                                   | [2][3]    |
| 1.44 mg/kg/hour for 2<br>hours | Statistically significant increases in SpO2 levels and decreases in ETCO2. | Infusion-site pain (mild to moderate).                               | [2][3]    |
| 1.92 mg/kg/hour for 2<br>hours | Hyperventilation.                                                          | Hyperventilation leading to study discontinuation in 2 participants. | [2][3]    |

Table 2: Ena-001 Reversal of Drug-Induced Respiratory Depression



| Depressant Agent                           | Ena-001<br>Dose/Concentratio<br>n | Key Findings                                                                              | Reference |
|--------------------------------------------|-----------------------------------|-------------------------------------------------------------------------------------------|-----------|
| Alfentanil                                 | Continuous Infusion               | Partially reversed a 40-50% depression of minute ventilation by 20-30%.                   | [12]      |
| Propofol                                   | 0.6 μg/ml (low dose)              | Restored the propofol-<br>impaired hypoxic<br>ventilatory response<br>(HVR).              | [13]      |
| Propofol                                   | 1.0 μg/ml (high dose)             | Full reversal of the propofol effect at a propofol concentration that reduced HVR by 50%. | [13]      |
| Fentanyl/Xylazine<br>Combination (in rats) | Single Intravenous<br>Bolus       | Rapidly reversed the decrease in pO2 and increase in pCO2 within 5 minutes.               | [6][7][8] |

## **Experimental Protocols**

Detailed methodologies for key experiments involving **Ena-001** are outlined below. These protocols are based on published clinical and preclinical studies.

# Protocol 1: Single Ascending Dose Study in Healthy Volunteers

Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of **Ena-001** in healthy volunteers.[2][3]

Study Design:







- Randomized, single-center, four-period crossover study.[2][3]
- Each participant receives three different doses of Ena-001 and one placebo infusion.[2][3]
- A minimum seven-day washout period between each infusion.[2][3]

Experimental Workflow:





Click to download full resolution via product page

Caption: Workflow for a single ascending dose study of Ena-001.



#### Methodology:

- Subject Recruitment: Healthy male and female volunteers aged 18-55 years, meeting specific inclusion and exclusion criteria (e.g., weight, BMI, normal ECG).
- Drug Administration: **Ena-001** is administered as a continuous intravenous infusion over two hours at doses of 0.96, 1.44, and 1.92 mg/kg/hour.[2][3] Placebo is administered in one of the four periods.
- Pharmacokinetic (PK) Analysis: Blood samples are collected at predefined time points to determine the plasma concentration of Ena-001 and its metabolites.
- Pharmacodynamic (PD) Assessment:
  - Ventilatory Parameters: Minute ventilation, tidal volume, and respiratory rate are measured using spirometry.[14]
  - Blood Gases: Arterial blood gases (ABG) are analyzed to assess pH, PaCO2, and PaO2.
    [14]
  - Oxygen Saturation: SpO2 is continuously monitored using pulse oximetry.
  - End-Tidal CO2: ETCO2 is monitored via capnography.[14]
- Safety Monitoring: Continuous monitoring of vital signs (blood pressure, heart rate), ECG, and recording of any adverse events.[14]

# Protocol 2: Reversal of Opioid-Induced Respiratory Depression (Preclinical)

Objective: To evaluate the efficacy of **Ena-001** in reversing respiratory depression induced by an opioid, such as fentanyl, often in combination with other depressants like xylazine.[6][7][8]

Animal Model: Male Sprague-Dawley rats are commonly used.

**Experimental Workflow:** 





Click to download full resolution via product page

Caption: Workflow for a preclinical study of **Ena-001** in OIRD.

### Methodology:

- Animal Preparation: Rats are anesthetized, and catheters are implanted for intravenous drug administration and blood sampling.
- Induction of Respiratory Depression: A bolus infusion of an opioid (e.g., fentanyl) with or without another depressant (e.g., xylazine) is administered to induce a significant decrease



in respiratory function.[6][7]

- Treatment: Following the induction of respiratory depression, a single intravenous bolus of Ena-001 or a vehicle control is administered.[6][7]
- Physiological Monitoring:
  - Blood Gases: Arterial blood is sampled to measure pO2 and pCO2 levels.[6][7]
  - Ventilation: Respiratory rate and tidal volume may be monitored using plethysmography.
- Data Analysis: Changes in blood gas levels and other respiratory parameters are compared between the Ena-001 treated group and the vehicle control group.

### **Future Directions**

**Ena-001** is currently undergoing further clinical development for multiple indications, including post-operative respiratory depression and community drug overdose. A Phase 1 clinical trial is planned in the United States to assess the safety, tolerability, and PK/PD profiles of single intravenous and intramuscular doses of **Ena-001**.[14][15] The development of an intramuscular formulation is intended to facilitate rapid administration in emergency situations.[15][16] Ongoing and future studies will continue to elucidate the dose-response relationship of **Ena-001** in various patient populations and clinical settings.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ENA-001 Wikipedia [en.wikipedia.org]
- 2. A Single Ascending-Dose Study of the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Respiratory Stimulant ENA-001 - PubMed [pubmed.ncbi.nlm.nih.gov]

### Methodological & Application





- 3. A Single Ascending-Dose Study of the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Respiratory Stimulant ENA-001 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enalare Therapeutics Announces Publication of a Clinical Study Demonstrating the Effect of ENA-001 on Improving Propofol-Induced Depression of the Hypoxic Ventilatory Response
   BioSpace [biospace.com]
- 5. Opioid-Induced Respiratory Depression | Therapies and Players [delveinsight.com]
- 6. ENA-001 Reverses Xylazine/Fentanyl Combination-Induced Respiratory Depression in Rats: A Qualitative Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ENA-001 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 9. enalare.com [enalare.com]
- 10. A Novel Agnostic Respiratory Stimulant as a Treatment for Apnea of Prematurity: A Proofof-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enalare Receives FDA Clearance to Initiate the First Phase 1 Clinical Study of ENA-001 to Be Conducted in the United States BioSpace [biospace.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Reversal of Propofol-induced Depression of the Hypoxic Ventilatory Response by BKchannel Blocker ENA-001: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. News & Events Enalare Therapeutics [enalare.com]
- 16. federallabs.org [federallabs.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Ena-001 for Opioid-Induced Respiratory Depression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607590#dose-response-studies-of-ena-001-for-opioid-induced-respiratory-depression]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com